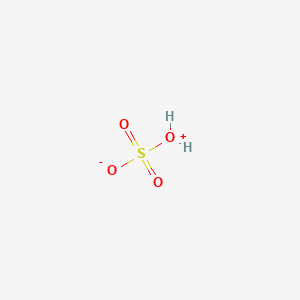
Polyglyceryl-3 caprate
Übersicht
Beschreibung
Polyglyceryl-3 Caprate (PGC) is a non-ionic surfactant that has gained significant attention in recent years due to its unique properties. PGC is a biodegradable, non-toxic, and eco-friendly surfactant that has a wide range of applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Wirkmechanismus
Polyglyceryl-3 caprate acts as a surfactant by lowering the surface tension between two immiscible phases. It forms micelles in aqueous solutions, which can solubilize hydrophobic compounds. Polyglyceryl-3 caprate can also form a stable emulsion by stabilizing the interface between oil and water.
Biochemische Und Physiologische Effekte
Polyglyceryl-3 caprate has been shown to be non-toxic and biodegradable. It has also been shown to have low skin irritation potential. In vitro and in vivo studies have shown that Polyglyceryl-3 caprate has no significant cytotoxicity or genotoxicity. Polyglyceryl-3 caprate has also been shown to have an antimicrobial effect against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Polyglyceryl-3 caprate has several advantages for lab experiments, including its biodegradability, low toxicity, and eco-friendliness. However, Polyglyceryl-3 caprate can be expensive compared to other surfactants, and its properties can vary depending on the synthesis method and conditions.
Zukünftige Richtungen
There are several future directions for Polyglyceryl-3 caprate research. One direction is to optimize the synthesis method to obtain a higher product yield and purity. Another direction is to study the effect of Polyglyceryl-3 caprate on the bioavailability of poorly soluble drugs. Further studies are also needed to investigate the potential of Polyglyceryl-3 caprate as a drug delivery system. In the cosmetic industry, Polyglyceryl-3 caprate can be used to develop new formulations with improved stability and skin penetration. In the food industry, Polyglyceryl-3 caprate can be used to develop new food additives with improved emulsifying and stabilizing properties.
Conclusion:
Polyglyceryl-3 caprate is a versatile surfactant with a wide range of applications in various fields. Its unique properties, such as biodegradability, low toxicity, and eco-friendliness, make it an attractive alternative to conventional surfactants. Further research is needed to optimize the synthesis method, investigate the potential of Polyglyceryl-3 caprate as a drug delivery system, and develop new formulations in the cosmetic and food industries.
Wissenschaftliche Forschungsanwendungen
Polyglyceryl-3 caprate has been extensively studied for its various applications in different fields. In the pharmaceutical industry, Polyglyceryl-3 caprate has been used as a solubilizer for poorly soluble drugs. It has also been used as a drug delivery system due to its ability to form micelles. In the cosmetic industry, Polyglyceryl-3 caprate has been used as an emulsifier, stabilizer, and foaming agent. In the food industry, Polyglyceryl-3 caprate has been used as a food additive, emulsifier, and stabilizer.
Eigenschaften
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Kitol,90%(MixtureofDiastereomers) | |
CAS RN |
7664-93-9, 14808-79-8 | |
| Record name | Sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)